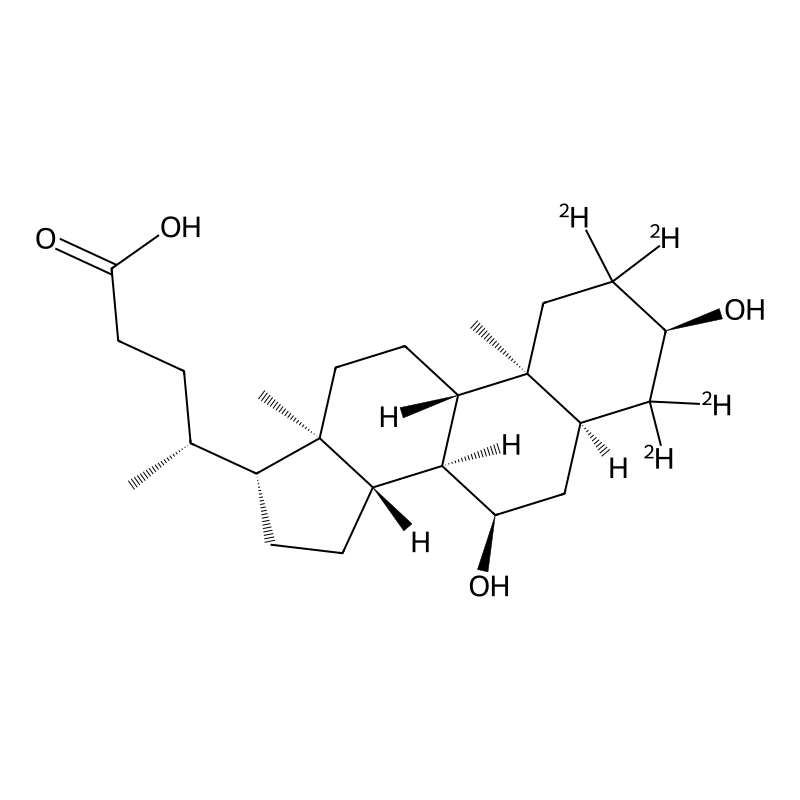

Chenodeoxycholic Acid-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chenodeoxycholic acid (CDCA) is a primary bile acid that facilitates the intestinal uptake of lipids and fat-soluble vitamins. Levels of chenodeoxycholic acid can serve as markers for inborn errors of bile acid synthesis and hepatobiliary disorders such as familial intrahepatic cholestasis and biliary atresia. This stable-labeled internal standard is suitable for quantitation of CDCA levels in LC/MS and GC/MS bile acid testing methods.

Chenodeoxycholic acid-d4 (CDCA-d4) is intended for use as an internal standard for the quantification of CDCA by GC- or LC-MS. CDCA is a hydrophobic primary bile acid that activates nuclear receptors involved in cholesterol metabolism. EC50 concentrations for activation of FXR range from 13-34 μM. In cells, CDCA also binds to bile acid binding proteins (BABP) with a reported stoichiometry of 1:2. CDCA toxicity is linked to increased cellular glutathione levels and increased oxidative stress. Exposure of cells to excess CDCA contributes to liver and intestinal cancers.

Chenodeoxycholic Acid-d4 (CDCA-d4) is a highly pure, stable isotope-labeled primary bile acid specifically engineered as an internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) quantification of endogenous CDCA . Featuring a precise +4 Dalton mass shift (m/z 395.3 in negative ESI) and identical physicochemical properties to unlabeled CDCA, this deuterated standard is critical for compensating for extraction losses and matrix-induced ion suppression in complex biological samples [1]. Procurement of CDCA-d4, rather than generic bile acid mixtures, is essential for laboratories requiring absolute quantitative accuracy in targeted lipidomics, gut microbiome profiling, and pharmacokinetic biomarker assays [2].

Substituting CDCA-d4 with structural analog internal standards (such as cholic acid-d4 or deoxycholic acid-d4) introduces significant quantitative error because analog bile acids exhibit different chromatographic retention times; consequently, they do not experience the exact same localized matrix-induced ion suppression or enhancement zones as endogenous CDCA [1]. Furthermore, attempting to use lower-deuterated variants (e.g., CDCA-d2) or generic unlabeled standard addition fails to provide sufficient mass resolution. The natural isotopic envelope of endogenous CDCA contains a significant M+2 contribution that directly overlaps with a +2 Da standard, causing severe quantitative bias at high physiological concentrations . CDCA-d4 completely bypasses this isotopic cross-talk while maintaining perfect co-elution.

Elimination of Isotopic Cross-Talk via +4 Da Mass Shift

In high-throughput LC-MS/MS analysis of primary bile acids, distinguishing the internal standard from the endogenous analyte is critical. Unlabeled CDCA produces a precursor ion at m/z 391.3 [M-H]-, with naturally occurring heavy isotopes generating a measurable M+2 signal at m/z 393.3. Utilizing a standard with a +4 Da mass shift (CDCA-d4, m/z 395.3) creates a clear 4-amu isolation window, completely eliminating the isotopic cross-talk that compromises the accuracy of +1 Da or +2 Da labeled standards .

| Evidence Dimension | Precursor Ion Mass Isolation (Negative ESI) |

| Target Compound Data | CDCA-d4 (m/z 395.3) |

| Comparator Or Baseline | CDCA-d2 (m/z 393.3) / Unlabeled CDCA M+2 Isotope (m/z 393.3) |

| Quantified Difference | +4 Da shift provides zero baseline interference from endogenous CDCA, whereas +2 Da shifts suffer from direct isobaric overlap. |

| Conditions | LC-MS/MS targeted metabolomics in complex biological matrices. |

Procuring the -d4 variant ensures that high endogenous concentrations of CDCA do not falsely inflate the internal standard signal, guaranteeing accurate calibration curves.

Matrix Effect Compensation Through Exact Chromatographic Co-elution

Biological matrices such as dried fecal spots and plasma cause severe, time-dependent ion suppression during electrospray ionization. CDCA-d4 perfectly co-elutes with endogenous CDCA (e.g., at exactly 7.9 minutes on a standard C18 column), ensuring that both molecules experience identical ionization conditions [1]. In contrast, analog internal standards like Deoxycholic acid-d4 (DCA-d4) elute later (e.g., 8.1 minutes) and fail to accurately normalize the specific matrix effects occurring at the CDCA elution window[1].

| Evidence Dimension | Chromatographic Retention Time & Matrix Normalization |

| Target Compound Data | CDCA-d4 (Retention Time: 7.9 min, identical to CDCA) |

| Comparator Or Baseline | Analog IS (e.g., DCA-d4, Retention Time: 8.1 min) |

| Quantified Difference | 0.0 min retention time difference for CDCA-d4 vs. ~0.2+ min difference for analog IS, ensuring 100% matrix effect alignment. |

| Conditions | Reversed-phase LC-MS/MS (Raptor C18 column) of human dried fecal spot extracts. |

Exact co-elution is mandatory for regulatory-compliant bioanalysis; substituting with an analog IS will lead to uncompensated ion suppression and failed assay validation.

Normalization of Variable Extraction Recoveries

The extraction of hydrophobic primary bile acids from complex matrices like carbonized sediment or feces yields highly variable absolute recoveries, often ranging from 30% to 70% depending on the specific bile acid structure [1]. By spiking CDCA-d4 prior to sample preparation, laboratories can mathematically normalize these extraction losses. Because CDCA-d4 shares the exact partition coefficient as endogenous CDCA, it accurately corrects for specific procedural losses that generic surrogate standards (like lithocholic acid-d4, which has a different recovery profile) cannot track [1].

| Evidence Dimension | Extraction Recovery Tracking Accuracy |

| Target Compound Data | CDCA-d4 (Tracks CDCA extraction losses 1:1) |

| Comparator Or Baseline | Generic Surrogate IS (e.g., LCA-d4, which exhibits different absolute recovery rates, e.g., 66% vs 64% for CDCA) |

| Quantified Difference | CDCA-d4 provides compound-specific recovery normalization, eliminating the structural bias introduced by using a single universal bile acid IS. |

| Conditions | Methanol extraction from complex solid matrices followed by centrifugation and LC-MS/MS. |

Procuring compound-specific deuterated standards prevents false-negative or false-positive biomarker readouts caused by differential extraction efficiencies.

Clinical Biomarker Quantification for Liver and Metabolic Diseases

CDCA-d4 is the mandatory internal standard for targeted LC-MS/MS assays measuring primary bile acid pools in patient serum or plasma. Its use ensures accurate quantification of endogenous CDCA, which serves as a critical biomarker for inborn errors of bile acid synthesis, hepatobiliary disorders, and the monitoring of Farnesoid X Receptor (FXR) agonist therapies .

Gut Microbiome and Fecal Metabolomics

Because gut microbiota extensively modify primary bile acids, quantifying the exact ratio of CDCA to its secondary metabolites (like lithocholic acid) is essential. CDCA-d4 allows for precise matrix-effect compensation in highly complex, suppressive matrices like dried fecal spots and raw stool extracts, ensuring reproducible metabolomic profiling [1].

High-Throughput Lipidomics and SPLASH Mix Formulation

In industrial and core-facility settings, CDCA-d4 is procured as a foundational component of multiplexed isotopically-labeled internal standard mixtures (e.g., SPLASH mixes). Its inclusion enables single-injection quantitative profiling of the entire bile acid cascade without the need for labor-intensive standard addition curves [2].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Wikipedia

Dates

Explore Compound Types